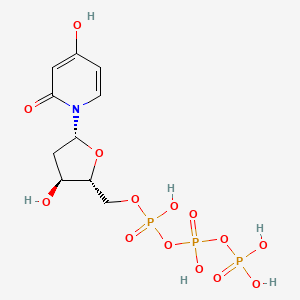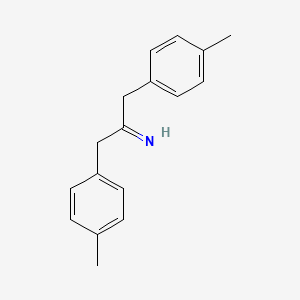
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide is a complex organic compound with a molecular formula of C9H16BrNO2 This compound features a cyclohexane ring substituted with a bromine atom, a hydroxyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the bromination of a cyclohexane derivative, followed by the introduction of the hydroxyl group and the carboxamide functionality. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a cyclohexane derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as an amino or alkyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or carboxylic acid, while reduction can produce a cyclohexane derivative. Substitution reactions can result in various substituted cyclohexane compounds.
Aplicaciones Científicas De Investigación
(1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(1S,3S,4S)-4-Bromo-3-hydroxycyclohexane-1-carboxylic acid: Similar in structure but lacks the N,N-dimethyl group.
(1S,3S,4S)-4-Bromo-3-hydroxy-N-methylcyclohexane-1-carboxamide: Similar but with only one methyl group on the nitrogen atom.
Uniqueness
The presence of the N,N-dimethyl group in (1S,3S,4S)-4-Bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide distinguishes it from other similar compounds. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for various research applications.
Propiedades
Fórmula molecular |
C9H16BrNO2 |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
(1S,3S,4S)-4-bromo-3-hydroxy-N,N-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H16BrNO2/c1-11(2)9(13)6-3-4-7(10)8(12)5-6/h6-8,12H,3-5H2,1-2H3/t6-,7-,8-/m0/s1 |
Clave InChI |
MACXXPMHJMPFKB-FXQIFTODSA-N |
SMILES isomérico |
CN(C)C(=O)[C@H]1CC[C@@H]([C@H](C1)O)Br |
SMILES canónico |
CN(C)C(=O)C1CCC(C(C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,4S,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13433291.png)


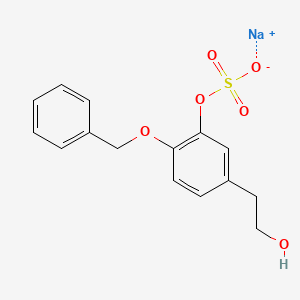
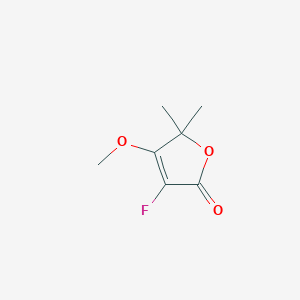
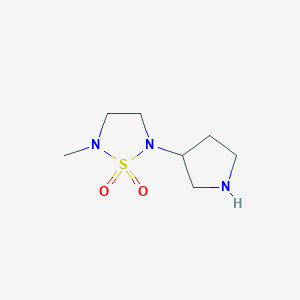
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)

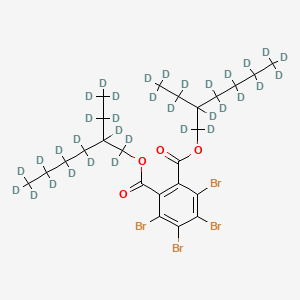
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-octoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13433352.png)
